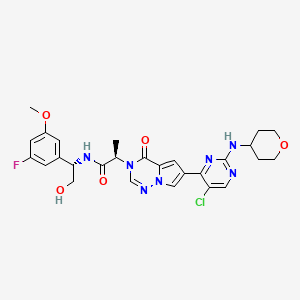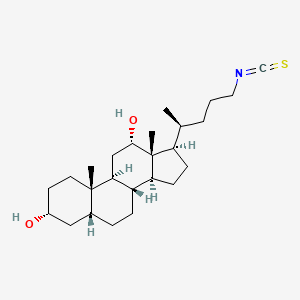
Antileishmanial agent-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-10 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. Leishmaniasis is a significant health problem in many developing countries, and current treatments often have severe side effects and limited efficacy. This compound represents a promising advancement in the search for safer and more effective treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-10 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with yields ranging from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antileishmanial agent-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with increased polarity and potential changes in biological activity.
Reduction: Reduced forms with altered electronic properties and potential changes in reactivity.
Substitution: Substituted derivatives with modified functional groups and potential changes in biological activity.
Aplicaciones Científicas De Investigación
Antileishmanial agent-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Antileishmanial agent-10 exerts its effects by targeting specific molecular pathways in the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolism, leading to the disruption of essential cellular processes. One of the primary targets is N-myristoyltransferase, an enzyme critical for the parasite’s survival . By inhibiting this enzyme, this compound interferes with the synthesis of vital proteins, ultimately leading to the parasite’s death.
Comparación Con Compuestos Similares
Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity against various Leishmania species.
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used for treating leishmaniasis and other protozoal infections.
Uniqueness
Antileishmanial agent-10 stands out due to its specific mechanism of action targeting N-myristoyltransferase, which is distinct from the mechanisms of other antileishmanial agents. This unique mode of action provides an advantage in overcoming resistance issues associated with other treatments. Additionally, the compound’s synthetic versatility allows for the development of various derivatives with potentially enhanced efficacy and reduced toxicity.
Propiedades
Fórmula molecular |
C25H41NO2S |
|---|---|
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-5-isothiocyanatopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1 |
Clave InChI |
FVSRJGKKUCBWEV-HGXPKLPBSA-N |
SMILES isomérico |
C[C@@H](CCCN=C=S)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




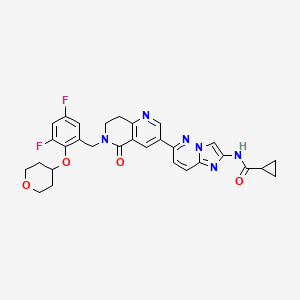
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
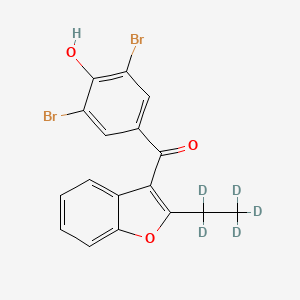


![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)



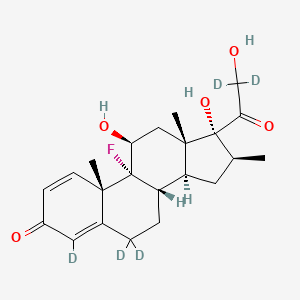
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
